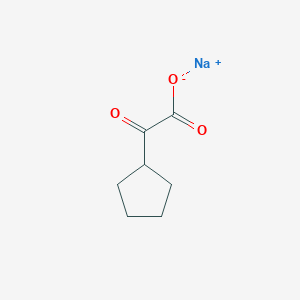
(S)-3-(5-chloro-2-fluorophenyl)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(5-chloro-2-fluorophenyl)-3-hydroxypropanoic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a hydroxyl group, a chloro group, and a fluoro group attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(5-chloro-2-fluorophenyl)-3-hydroxypropanoic acid typically involves the use of starting materials such as 5-chloro-2-fluorophenylboronic acid. The synthetic route may include steps such as:
Boronic Acid Coupling: The coupling of 5-chloro-2-fluorophenylboronic acid with appropriate reagents to introduce the hydroxypropanoic acid moiety.
Chiral Resolution: The separation of the (S)-enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(5-chloro-2-fluorophenyl)-3-hydroxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(S)-3-(5-chloro-2-fluorophenyl)-3-hydroxypropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(5-chloro-2-fluorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in various interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluorophenylboronic acid
- 5-Chloro-2-fluorophenylboronic acid
Uniqueness
(S)-3-(5-chloro-2-fluorophenyl)-3-hydroxypropanoic acid is unique due to its specific chiral configuration and the presence of both chloro and fluoro substituents on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H8ClFO3 |
|---|---|
Molecular Weight |
218.61 g/mol |
IUPAC Name |
(3S)-3-(5-chloro-2-fluorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8ClFO3/c10-5-1-2-7(11)6(3-5)8(12)4-9(13)14/h1-3,8,12H,4H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
GPPKYCYBVQSZGI-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)[C@H](CC(=O)O)O)F |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CC(=O)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


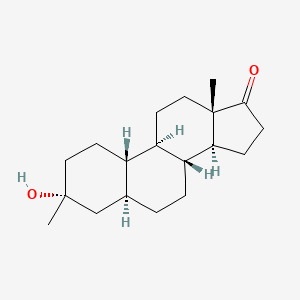
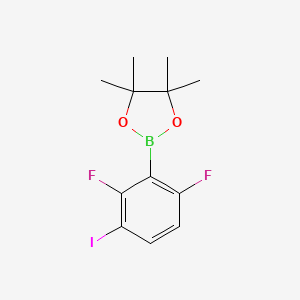
![(5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine](/img/structure/B14020799.png)

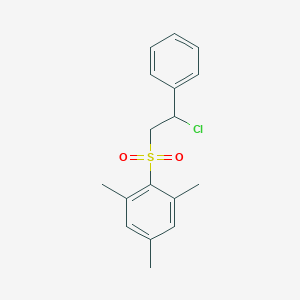
![Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate](/img/structure/B14020809.png)

![isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14020823.png)

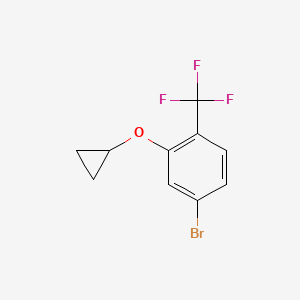
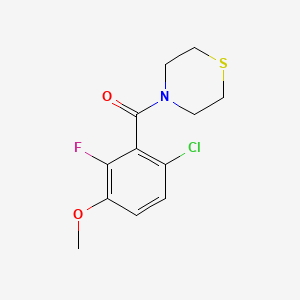
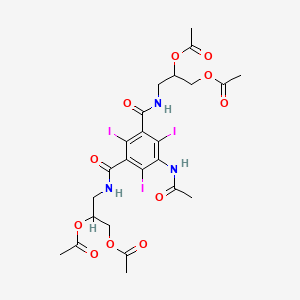
![1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine](/img/structure/B14020846.png)
